

# Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dicentrine Hydrochloride

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## Compound of Interest

Compound Name: *Dicentrine hydrochloride*

Cat. No.: *B12769449*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **Dicentrine hydrochloride** using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The method is suitable for the determination of dicentrine in bulk drug substance and can be adapted for pharmaceutical dosage forms.

## Introduction

Dicentrine is an aporphine alkaloid with selective  $\alpha 1$ -adrenoceptor antagonist activity, showing potential antiarrhythmic and antihypertensive effects. Accurate and reliable analytical methods are crucial for the quality control of **Dicentrine hydrochloride** in drug development and manufacturing. This application note describes a validated RP-HPLC method for the determination of **Dicentrine hydrochloride**.

## Experimental

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

Parameter	Recommended Condition
HPLC System	Quaternary or Binary Gradient HPLC System with UV-Vis Detector
Column	Nucleosil C18, 5 µm, 4.6 x 250 mm (or equivalent)[1]
Mobile Phase	Acetonitrile : Water (35:65, v/v), pH adjusted to 2.5-2.8 with orthophosphoric acid[1]
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient (or controlled at 25 °C for improved reproducibility)
Detection Wavelength	308 nm[1]
Run Time	Approximately 10 minutes

## Reagents and Standards

- **Dicentrine hydrochloride** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade or purified)
- Orthophosphoric acid (AR grade)

## Standard Solution Preparation

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh about 25 mg of **Dicentrine hydrochloride** reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

## Sample Preparation

- Bulk Drug Substance: Prepare a sample stock solution of **Dicentrine hydrochloride** at a concentration of 1000 µg/mL in the mobile phase. Further dilute to a working concentration within the calibration range.
- Pharmaceutical Dosage Forms (e.g., Tablets):
  - Weigh and finely powder not fewer than 20 tablets.
  - Accurately weigh a portion of the powder equivalent to 25 mg of **Dicentrine hydrochloride** and transfer to a 25 mL volumetric flask.
  - Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
  - Dilute to volume with the mobile phase and mix well.
  - Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
  - Dilute the filtered solution with the mobile phase to a final concentration within the working standard range.

## Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

## System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	$\leq 2.0$
Theoretical Plates (N)	$\geq 2000$
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2.0\%$

## Linearity

The linearity of the method is determined by analyzing a series of at least five concentrations of the **Dicentrine hydrochloride** standard.

Table 3: Linearity Data

Concentration Range ( $\mu\text{g/mL}$ )	Correlation Coefficient ( $r^2$ )
1 - 50 $\mu\text{g/mL}$	$\geq 0.999$

## Accuracy (Recovery)

Accuracy is assessed by the recovery of known amounts of **Dicentrine hydrochloride** spiked into a placebo matrix at three different concentration levels.

Table 4: Accuracy/Recovery Data

Spike Level	Mean Recovery (%)	Acceptance Criteria (%)
80%	98.0 - 102.0	98.0 - 102.0
100%	98.0 - 102.0	98.0 - 102.0
120%	98.0 - 102.0	98.0 - 102.0

## Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 5: Precision Data

Precision Level	Parameter	Acceptance Criteria
Repeatability (n=6)	% RSD of peak area	$\leq 2.0\%$
Intermediate Precision (n=6)	% RSD of peak area	$\leq 2.0\%$

## Specificity

Specificity is demonstrated by the absence of interference from excipients at the retention time of **Dicentrine hydrochloride**. This can be confirmed by analyzing a placebo sample and by performing forced degradation studies.

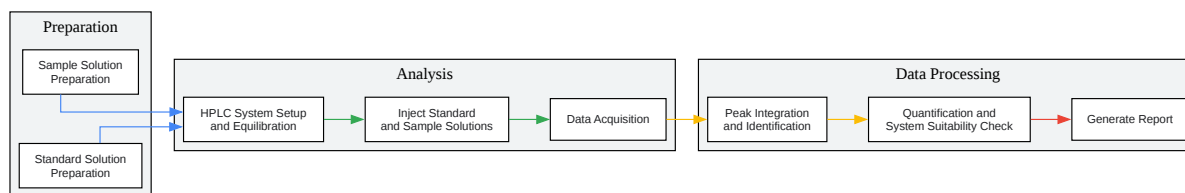
## Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions.

Table 6: Robustness Parameters and Variations

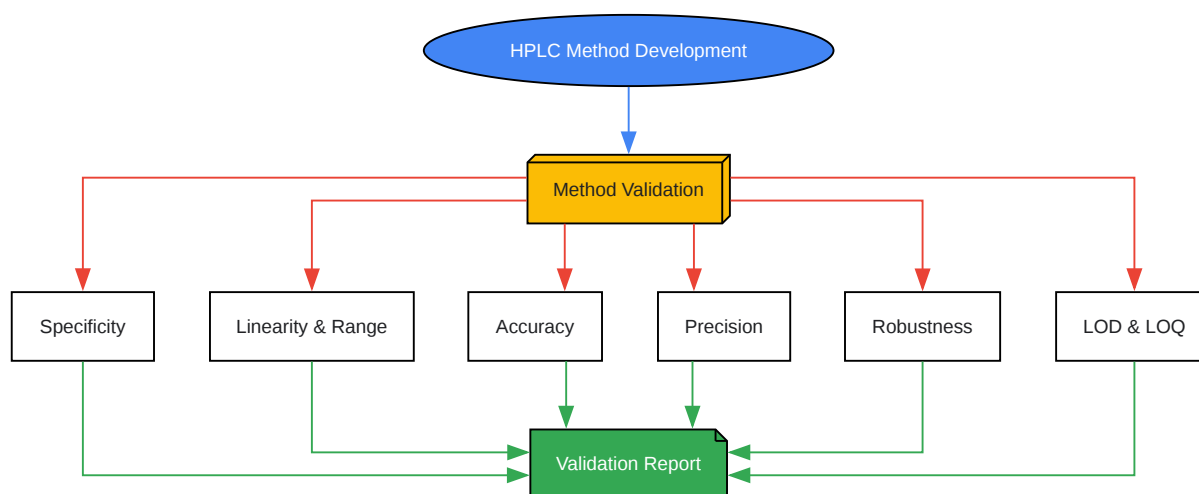
Parameter	Variation	Effect on Results
Flow Rate	$\pm 0.1$ mL/min	No significant change in peak area or retention time
Mobile Phase Composition	$\pm 2\%$ Acetonitrile	No significant change in peak area or retention time
pH of Mobile Phase	$\pm 0.2$ units	No significant change in peak area or retention time

## Experimental Workflows



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Caption: Workflow for HPLC analysis of **Dicentrine hydrochloride**.



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Caption: Workflow for HPLC method validation.

## Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantitative determination of **Dicentrine hydrochloride**. The method is suitable for routine quality control analysis of the bulk drug and its pharmaceutical formulations. The validation parameters confirm that the method is reliable and meets the requirements of international guidelines.

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## References

- 1. Determination of dicentrine in rat plasma by high-performance liquid chromatography and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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